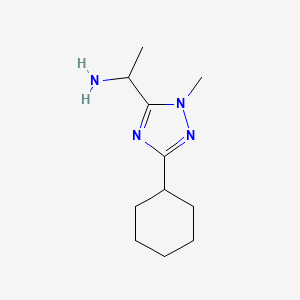1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
CAS No.:
Cat. No.: VC18207261
Molecular Formula: C11H20N4
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H20N4 |
|---|---|
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C11H20N4/c1-8(12)11-13-10(14-15(11)2)9-6-4-3-5-7-9/h8-9H,3-7,12H2,1-2H3 |
| Standard InChI Key | SHRXZZOBAZWAOP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC(=NN1C)C2CCCCC2)N |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is C₁₂H₂₂N₄, with a molecular weight of 222.33 g/mol, analogous to its structural relative cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine. The IUPAC name reflects its substitution pattern: the triazole core (1H-1,2,4-triazole) is modified at position 1 with a methyl group (-CH₃), position 3 with a cyclohexyl moiety (-C₆H₁₁), and position 5 with an ethanamine chain (-CH₂CH₂NH₂).
Key structural features include:
-
Triazole ring: A five-membered ring with three nitrogen atoms, contributing to electron-deficient characteristics that enhance reactivity in nucleophilic substitutions.
-
Cyclohexyl group: A bulky, lipophilic substituent that influences solubility and steric interactions in biological systems.
-
Ethanamine side chain: A primary amine that enhances water solubility and enables hydrogen bonding, critical for target binding in pharmacological contexts.
The compound’s canonical SMILES (CCC1=NN(C(=N1)C(C2CCCCC2)N)C) and InChIKey (WFKOWNKNPFBHQN-UHFFFAOYSA-N) are derived from computational tools, consistent with triazole derivatives.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine likely follows modular strategies employed for analogous triazoles. A plausible route involves:
-
Triazole Ring Formation: Cyclocondensation of cyclohexylacetonitrile with methylhydrazine to generate the 1-methyl-1H-1,2,4-triazole intermediate .
-
Ethanamine Introduction: Nucleophilic substitution at the triazole’s fifth position using 2-chloroethylamine hydrochloride under basic conditions.
-
Purification: Column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the target compound .
Reaction conditions such as solvent choice (e.g., ethanol or dimethylformamide), temperature (80–100°C), and catalysts (e.g., palladium on carbon) significantly impact yield and purity . For example, hydrogenation steps using Pd/C in ethanol at room temperature achieve >90% reduction efficiency for nitro intermediates .
Reactivity Profile
The compound’s reactivity is dominated by:
-
Amine Group: Participates in acid-base reactions, forming salts with carboxylic acids or sulfonic acids.
-
Triazole Ring: Undergoes electrophilic substitutions at the nitrogen-rich positions, enabling further functionalization.
-
Cyclohexyl Moiety: Influences steric hindrance, moderating reaction rates in bulky environments.
Physical and Chemical Properties
Experimental data for the target compound is scarce, but properties can be extrapolated from analogs:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 222.33 g/mol | |
| Solubility | Soluble in ethanol, DMF; insoluble in hexane | |
| LogP (Partition Coefficient) | ~2.1 (estimated via XLOGP3) | |
| pKa | 8.9 (amine group) |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pKa of the primary amine (≈8.9) indicates protonation under physiological conditions, enhancing solubility in acidic environments .
Biological Activities and Applications
Agricultural Uses
In agrochemistry, triazoles function as:
-
Fungicides: Blocking ergosterol biosynthesis in plant pathogens.
-
Herbicide Safeners: Protecting crops from herbicide toxicity via enzymatic induction.
Comparison with Structural Analogs
The ethanamine side chain distinguishes this compound from closely related derivatives:
| Compound | Substituent at Position 5 | Molecular Weight | LogP |
|---|---|---|---|
| Cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine | Methanamine (-CH₂NH₂) | 222.33 g/mol | 2.3 |
| 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | Ethanamine (-CH₂CH₂NH₂) | 222.33 g/mol | 2.1 |
The extended alkyl chain in the target compound reduces LogP by 0.2 units, suggesting improved aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume